molecular formula C14H9BrN4O6 B2886185 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide CAS No. 329054-53-7

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Cat. No.: B2886185
CAS No.: 329054-53-7
M. Wt: 409.152
InChI Key: HPQOXEXNQXROAL-FRKPEAEDSA-N
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Description

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide is a complex organic compound that holds significance in various scientific domains. Its unique structure, characterized by the presence of multiple functional groups, makes it a subject of interest in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through several routes, typically involving the condensation of hydrazide derivatives with aldehydes. One common synthetic route includes:

  • Condensation Reaction: : 5-bromo-2-hydroxybenzaldehyde reacts with 3,5-dinitrobenzohydrazide in a suitable solvent (like ethanol) under reflux conditions to form N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide.

  • Reaction Conditions: : The reaction is generally carried out under mild acidic or basic conditions to facilitate the condensation process, with temperatures maintained around 60-80°C to ensure efficient product formation.

Industrial Production Methods: Industrial production of this compound might involve:

  • Scale-up Synthesis: : Utilizing larger reaction vessels and optimized reaction conditions to enhance yield and purity.

  • Purification Processes: : Techniques like recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents can lead to the formation of more oxidized derivatives.

  • Reduction: : Reduction of the nitro groups can yield corresponding amines.

  • Substitution: : Halogen substitution reactions are common, given the presence of bromine on the aromatic ring.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, chromium trioxide

  • Reducing Agents: : Sodium borohydride, catalytic hydrogenation

  • Solvents: : Ethanol, methanol, dichloromethane

Major Products Formed:
  • Oxidation: : Formation of hydroxylated or carboxylated derivatives.

  • Reduction: : Conversion to aromatic amines.

  • Substitution: : Various halogenated aromatic derivatives.

Scientific Research Applications

This compound has a range of applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Studied for its potential as a biological probe or reagent in biochemical assays.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting their activity.

  • Pathways Involved: : Modulation of biochemical pathways, including those involved in inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds:

  • N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

  • N'-[(E)-(5-iodo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide

Uniqueness: N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3,5-dinitrobenzohydrazide stands out due to its specific bromine substitution, which influences its chemical reactivity and biological activity, offering distinct advantages and applications compared to its chloro and iodo counterparts.

Hope this scratches that scientific itch!

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN4O6/c15-10-1-2-13(20)9(3-10)7-16-17-14(21)8-4-11(18(22)23)6-12(5-8)19(24)25/h1-7,20H,(H,17,21)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQOXEXNQXROAL-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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